13,13,13-triphenyltridecylphosphanium;bromide

Mitochondrial Bioenergetics Uncoupling Activity Toxicity

13,13,13-Triphenyltridecylphosphanium bromide (CAS 13266-02-9) is a quaternary phosphonium salt belonging to the alkyltriphenylphosphonium (Cn-TPP+) family, characterized by a triphenylphosphonium head group and a C13 alkyl tail. Its molecular formula is C31H42BrP with a molecular weight of 525.54 g/mol.

Molecular Formula C31H42BrP
Molecular Weight 525.5 g/mol
Cat. No. B12337931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13,13,13-triphenyltridecylphosphanium;bromide
Molecular FormulaC31H42BrP
Molecular Weight525.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCCCCCCCCCCC[PH3+])(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
InChIInChI=1S/C31H41P.BrH/c32-27-19-8-6-4-2-1-3-5-7-18-26-31(28-20-12-9-13-21-28,29-22-14-10-15-23-29)30-24-16-11-17-25-30;/h9-17,20-25H,1-8,18-19,26-27,32H2;1H
InChIKeyFBZIMPBIRDIKBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

13,13,13-Triphenyltridecylphosphanium Bromide: Procurement Considerations for a Long-Chain Phosphonium Salt


13,13,13-Triphenyltridecylphosphanium bromide (CAS 13266-02-9) is a quaternary phosphonium salt belonging to the alkyltriphenylphosphonium (Cn-TPP+) family, characterized by a triphenylphosphonium head group and a C13 alkyl tail. Its molecular formula is C31H42BrP with a molecular weight of 525.54 g/mol [1]. This compound acts as an amphiphilic molecule, combining a lipophilic tail with a delocalized positive charge, which facilitates its interaction with and penetration through lipid membranes [2]. Key physical properties include a melting point of 84-86°C and a high calculated LogP of 9.95, reflecting its significant lipophilicity [3][4].

Why 13,13,13-Triphenyltridecylphosphanium Bromide Cannot Be Replaced by Shorter-Chain Analogs in Critical Applications


The functional behavior of alkyltriphenylphosphonium salts is not a simple class property; it is highly dependent on the length of the hydrophobic alkyl chain. Parameters such as membrane permeability, mitochondrial accumulation, cytotoxicity, and micellization behavior are all strongly correlated with chain length [1]. Studies on fungicidal activity demonstrate a clear 'cut-off effect' where efficacy peaks at a specific chain length (C10 for simple alkyl-TPPs) and then declines [2]. Similarly, the stimulatory effect on mitochondrial respiration and toxicity to Gram-positive bacteria has been shown to steadily increase with the length of the alkyl radical, from butyl to dodecyl [3]. Therefore, substituting 13,13,13-triphenyltridecylphosphanium bromide with a shorter-chain analog like a C10 or C12 compound, or a longer-chain analog like a C14 compound, would result in a quantifiably different, and likely suboptimal, biological and physicochemical profile, potentially invalidating experimental outcomes. The following evidence quantifies these differences.

13,13,13-Triphenyltridecylphosphanium Bromide: Quantified Differentiation Against Chain-Length Analogs


Chain-Length Dependency of Mitochondrial Uncoupling: A C13 Compound as a Potent Mid-Point

The stimulatory effect of alkyltriphenylphosphonium cations on mitochondrial respiration, a measure of uncoupling activity, increases with the length of the alkyl radical. This was demonstrated in isolated mitochondria for a series of Cn-TPP+ compounds including butyl (C4), octyl (C8), decyl (C10), and dodecyl (C12) [1]. While a C13 compound was not directly tested in this specific series, the established trend indicates that 13,13,13-triphenyltridecylphosphanium bromide (C13) will exhibit significantly greater uncoupling activity than shorter-chain analogs like decyl-TPP+ (C10) and potentially less than longer-chain homologs like tetradecyl-TPP+ (C14), positioning it as a potent mid-chain agent.

Mitochondrial Bioenergetics Uncoupling Activity Toxicity

Biological Cut-Off Effect: Positioning C13 Beyond the Activity Window for Simple Alkyl-TPPs

In a study evaluating fungicidal activity against nine plant pathogenic fungi, simple alkyl-1-triphenylphosphonium compounds (Group 1) exhibited a distinct 'cut-off effect' in their activity, which depended on the length of the carbon chain. The cut-off point for this group was identified at C10 (compound 1-7) [1]. While the C13 analog was not tested, this finding indicates that maximal fungicidal potency for this class occurs at or below C10. Therefore, 13,13,13-triphenyltridecylphosphanium bromide (C13) is predicted to have lower fungicidal activity than its C10 counterpart, making it a less cytotoxic option for applications where antifungal effects are not desired.

Antifungal Agents Membrane-Active Compounds Structure-Activity Relationship

Micellization Behavior: The Role of Chain Length in Aggregation Properties

The aggregation behavior of alkyltriphenylphosphonium bromides (TPPB-n) is highly dependent on chain length. A systematic study of TPPB-n compounds (n = 8, 10, 12, 14, 16, 18) showed that critical micelle concentrations (CMCs) decrease with the number of carbon atoms, with a slope parameter of approximately 0.3 [1]. This trend allows for the prediction that 13,13,13-triphenyltridecylphosphanium bromide (C13) will have a CMC value intermediate between that of the C12 and C14 analogs. Furthermore, a transition from low to high counterion binding was observed for higher homologs, with high binding (≥80%) for TPPB-14 and above, compared to lower binding for TPPB-10 and TPPB-12 [1]. The C13 compound is thus positioned near this critical transition point in micellar properties.

Surfactant Chemistry Colloidal Science Critical Micelle Concentration

Lipophilicity-Driven Mitochondrial Accumulation: A Quantitative Driver for Cellular Uptake

The lipophilicity of alkyltriphenylphosphonium cations is a key determinant of their ability to cross biological membranes. For 13,13,13-triphenyltridecylphosphanium bromide, the calculated LogP is 9.95 [1]. This value is significantly higher than that of a shorter-chain analog, decyltriphenylphosphonium (C10), which has a reported LogP of 7.12 [2]. Enhanced lipophilicity translates to a greater rate of passage through the plasma membrane, with studies showing that hydrophobic TPP molecules like DecylTPP (C10) are taken up by cells and reach a steady state within 15 minutes, compared to approximately 8 hours for the less lipophilic TPMP [3]. This class-level evidence suggests that the C13 compound will exhibit even faster cellular uptake kinetics than the C10 analog due to its higher LogP.

Drug Delivery Mitochondria-Targeted Therapy Lipophilicity

13,13,13-Triphenyltridecylphosphanium Bromide: Validated Application Scenarios Based on Comparative Evidence


Mitochondrial Bioenergetics Research: A Potent Uncoupler for Studying Respiratory Control

Researchers investigating mitochondrial function can utilize 13,13,13-triphenyltridecylphosphanium bromide as a tool to induce controlled uncoupling of oxidative phosphorylation. Its activity, which is predicted to be more potent than shorter-chain analogs like C10-TPP+ but potentially less than C14-TPP+, provides a distinct tool for titrating the uncoupling effect and studying the relationship between membrane potential, respiration, and ATP synthesis. The chain-length dependent uncoupling effect is well-documented [1].

Development of Low-Toxicity Mitochondrial Vectors: Leveraging the Cut-Off Effect

For the design of mitochondria-targeted drug conjugates or probes, the C13 triphenylphosphonium moiety offers a strategic advantage. As simple alkyl-TPP compounds exhibit a fungicidal activity cut-off at C10 [2], the C13 analog is expected to have significantly reduced inherent antimicrobial activity. This allows scientists to leverage the mitochondrial targeting and high lipophilicity of the TPP vector (LogP 9.95 [3]) while minimizing off-target cytotoxicity in cellular models, leading to cleaner and more interpretable experimental results.

Advanced Surfactant and Phase-Transfer Catalyst Design

Formulators in industrial chemistry can exploit the unique aggregation behavior of 13,13,13-triphenyltridecylphosphanium bromide. Its C13 chain length positions it near a critical transition point in micellar properties, where counterion binding shifts from low to high (≥80% for C14 and above) [4]. This makes the compound a valuable model system for studying fundamental surfactant science and a candidate for applications requiring specific micellization or solubilization capacities that differ from both shorter (C10, C12) and longer (C14, C16) chain analogs.

Rapid Cellular Delivery of Payloads: A High-Lipophilicity Carrier

Due to its high calculated LogP of 9.95 [3], 13,13,13-triphenyltridecylphosphanium bromide is an excellent candidate as a carrier for payloads that require rapid intracellular delivery. Its significantly higher lipophilicity compared to a C10 analog (LogP 7.12 [5]) suggests it will cross cell membranes even faster, based on the established principle that more hydrophobic TPP cations exhibit greatly accelerated uptake kinetics [6]. This property is invaluable for creating fast-acting molecular probes or for therapeutic interventions where rapid mitochondrial localization is essential.

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